

3,5-Dichloropyridine 1-oxide CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloropyridine 1-oxide

Cat. No.: B078894

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dichloropyridine 1-oxide**

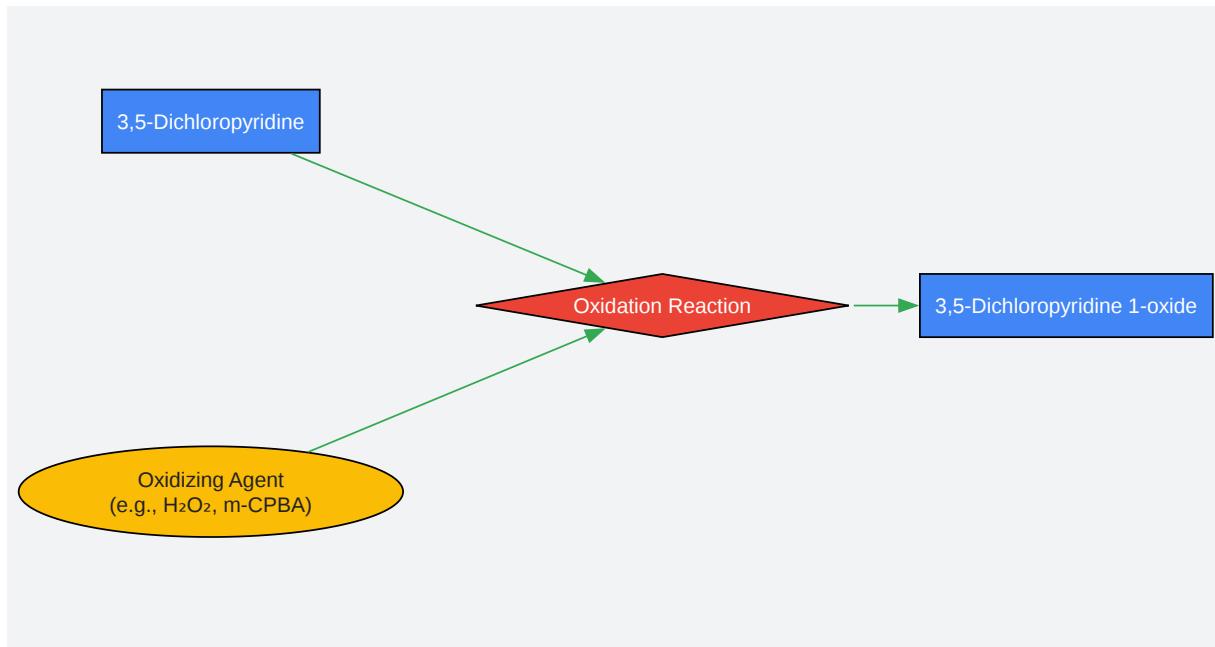
Introduction

3,5-Dichloropyridine 1-oxide is a halogenated heterocyclic compound that serves as a versatile and valuable building block in advanced chemical synthesis and medicinal chemistry. [1] Its significance for researchers, particularly in drug development, stems from the dual functionality of its electron-deficient pyridine ring and the activated N-oxide moiety. This structure enhances its reactivity towards nucleophilic aromatic substitution (SNAr), making it a preferred precursor for synthesizing complex, disubstituted pyridine derivatives that are otherwise difficult to obtain.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical characterization, and applications.

Compound Identification and Properties

The fundamental identification and physicochemical properties of **3,5-Dichloropyridine 1-oxide** are summarized below.

Identifier/Property	Value
CAS Number	15177-57-8 [1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₃ Cl ₂ NO [1] [4] [5]
Molecular Weight	163.99 g/mol [1] [4] [5]
Appearance	Colorless to pale yellow liquid or solid [6]
Melting Point	110-113 °C [2] [7]
Boiling Point	344.2 °C at 760 mmHg (Predicted) [4] [7]
Density	1.47 g/cm ³ (Predicted) [4] [7]
InChI Key	RODXBOIDZPQDBH-UHFFFAOYSA-N [1]
Storage Temperature	Room temperature [2] [7]


Chemical Structure:

The structure of **3,5-Dichloropyridine 1-oxide** consists of a pyridine ring chlorinated at the 3 and 5 positions, with an oxygen atom coordinated to the nitrogen atom.

Caption: Chemical connectivity of **3,5-Dichloropyridine 1-oxide**.

Synthesis and Experimental Protocols

The most common and efficient method for preparing **3,5-Dichloropyridine 1-oxide** is the direct oxidation of its precursor, 3,5-Dichloropyridine.[\[1\]](#) The selection of the oxidizing agent and reaction conditions is critical for achieving high yield and purity.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,5-Dichloropyridine 1-oxide**.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

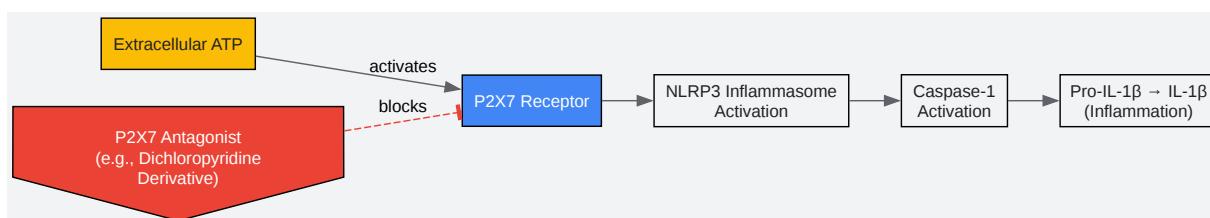
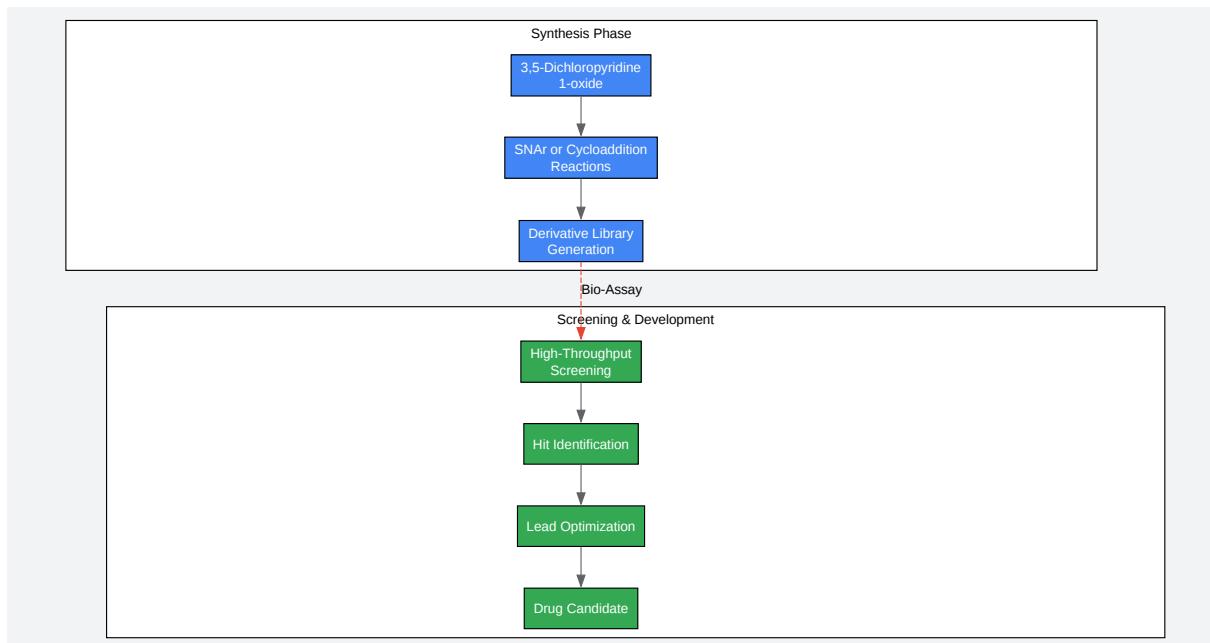
This method utilizes a readily available and environmentally benign oxidizing agent. The acidic medium activates the hydrogen peroxide, facilitating the N-oxidation.[\[1\]](#)

Step	Procedure
1. Reactant Charging	Treat 3,5-Dichloropyridine with 30% aqueous hydrogen peroxide in glacial acetic acid. [1]
2. Reaction	Heat the mixture at a controlled temperature of 70-80 °C with constant stirring. [1] [8] The reaction progress should be monitored (e.g., by TLC or GC).
3. Work-up	After completion, cool the reaction mixture. Carefully neutralize the excess acid with a suitable base (e.g., dilute sodium hydroxide) in an ice bath. [2] [7]
4. Quenching	Destroy any remaining peroxides by adding a reducing agent, such as sodium metabisulfite. [2] [7]
5. Extraction	Extract the product into an organic solvent like dichloromethane (DCM). [2]
6. Purification	Dry the organic layer (e.g., over MgSO ₄), filter, and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization. [2] [7]

Protocol 2: Oxidation with m-CPBA

This protocol often results in higher yields compared to the hydrogen peroxide method.

Step	Procedure
1. Reactant Charging	Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane (DCM). [1]
2. Reaction	Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution while stirring, typically at room temperature. An exothermic reaction may occur, requiring cooling.
3. Work-up	After the reaction is complete, wash the mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
4. Extraction	Separate the organic layer. The aqueous layer may be back-extracted with the solvent to maximize recovery.
5. Purification	Combine the organic layers, dry over an anhydrous salt (e.g., Na ₂ SO ₄), filter, and concentrate in vacuo to yield the product. A reported yield for this method is as high as 96.4%. [1]



Spectroscopic and Analytical Data

Structural elucidation of **3,5-Dichloropyridine 1-oxide** is primarily achieved through NMR spectroscopy and mass spectrometry. The molecule's C₂v symmetry simplifies its NMR spectra.[\[1\]](#)

Technique	Expected Observations
¹ H NMR	The spectrum is expected to show two distinct signals. Protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and appear as one singlet. The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet. The N-oxide group deshields the alpha protons (lower field) and shields the gamma proton (higher field) compared to the parent pyridine. [1]
¹³ C NMR	Three unique carbon signals are expected, corresponding to the C-2/C-6, C-3/C-5, and C-4 positions. [1]
Mass Spectrometry (EI)	The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximate M:M+2:M+4 ratio of 100:65:10). A common and significant fragmentation is the loss of an oxygen atom ([M-16] ⁺), resulting in the radical cation of 3,5-dichloropyridine. [1]

Applications in Research and Drug Development

The unique electronic properties of **3,5-Dichloropyridine 1-oxide** make it a valuable intermediate in medicinal chemistry. The parent scaffold, 3,5-dichloropyridine, is a key component in developing novel drugs.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichloropyridine 1-oxide | High Purity [benchchem.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]
- 7. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3,5-Dichloropyridine 1-oxide CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078894#3-5-dichloropyridine-1-oxide-cas-number-and-structure\]](https://www.benchchem.com/product/b078894#3-5-dichloropyridine-1-oxide-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com